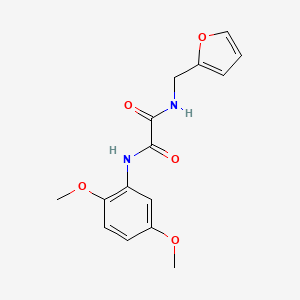![molecular formula C18H17F3N2O4S B5000724 4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds like 4-(4-Morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide often involves multiple steps, including the functionalization of aromatic compounds and the introduction of sulfonyl and morpholine groups. These synthetic routes are designed to introduce specific functional groups that contribute to the compound's overall properties and activities. Literature on related compounds such as benzene-1,3,5-tricarboxamide and monofluoromethylation of N-heterocyclic compounds provides insights into similar synthetic strategies that could be applied to this compound (Cantekin, de Greef, & Palmans, 2012); (Moskalik, 2023).
Molecular Structure Analysis
The molecular structure of this compound is pivotal in determining its chemical behavior and potential applications. The presence of the morpholine ring provides a versatile platform for chemical modifications and interactions. Morpholines and their synthesis, as well as their biological activity, have been extensively studied, indicating the significance of the morpholine structure in medicinal and organic chemistry (Palchikov, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its functional groups. The sulfonyl and trifluoromethyl groups, in particular, can affect the compound's reactivity and interactions with biological molecules. Studies on the use of trifluoromethanesulfonic acid in organic synthesis provide insights into how such functional groups might react under various conditions (Kazakova & Vasilyev, 2017).
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-2-1-3-15(12-14)22-17(24)13-4-6-16(7-5-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTURETZONDEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5000645.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5000650.png)

![N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}](/img/structure/B5000672.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5000680.png)

![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)



![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)
